2,3-Difluorophenol

Catalog No.
S606603
CAS No.
6418-38-8
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorophenol

CAS Number

6418-38-8

Product Name

2,3-Difluorophenol

IUPAC Name

2,3-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H

InChI Key

RPEPGIOVXBBUMJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)O

Synonyms

2,3-difluoro phenol

Canonical SMILES

C1=CC(=C(C(=C1)F)F)O

Synthesis and Applications:

,3-Difluorophenol is a relatively rare organic compound with the chemical formula C6H4F2O. While its natural occurrence is limited, it holds specific properties that make it valuable in various scientific research applications.

One prominent application of 2,3-difluorophenol lies in the synthesis of novel materials. Researchers have utilized it in the creation of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), a material exhibiting sensitivity towards toxic organophosphate compounds []. This specific application highlights the potential of 2,3-difluorophenol in developing new materials with unique functionalities.

Safety Considerations:

It is crucial to acknowledge the safety hazards associated with 2,3-difluorophenol. Classified as a flammable liquid and solid, it poses significant risks if not handled with proper precautions []. Additionally, it is harmful if swallowed, comes in contact with skin, or enters the eyes, causing severe irritation and burns [].

Future Research Directions:

Given its unique properties and limited research, 2,3-difluorophenol holds potential for further exploration in various scientific fields.

  • Material Science: Researchers could investigate the development of other novel materials with specific functionalities using 2,3-difluorophenol as a building block.
  • Organic Chemistry: Further studies could delve deeper into the reactivity and potential applications of 2,3-difluorophenol in organic synthesis.
  • Environmental Science: Research could explore the potential environmental implications of 2,3-difluorophenol, considering its limited natural occurrence and potential for industrial use.

2,3-Difluorophenol is an aromatic compound with the molecular formula C6H4F2OC_6H_4F_2O and a molecular weight of approximately 130.09 g/mol. It features a hydroxyl group (-OH) and two fluorine atoms attached to a benzene ring, specifically at the 2 and 3 positions. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents. The presence of these fluorine atoms enhances the acidity of the hydroxyl group compared to non-fluorinated phenols, making it a subject of interest in various chemical and biological studies .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 2,3-difluorophenol.

  • Skin and eye irritation: Fluorinated phenols can irritate the skin and eyes upon contact [].
  • Inhalation hazard: Inhalation of dust or vapors may be harmful [].
  • Environmental impact: Fluorinated compounds can be persistent in the environment. Proper disposal practices are essential [].
Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be substituted by various nucleophiles, particularly under acidic or basic conditions.
  • O-Alkylation: This reaction involves the substitution of the hydroxyl group with an alkyl group using alkyl halides, often facilitated by strong bases such as potassium tert-butoxide .
  • Claisen Rearrangement: Under certain conditions, this compound can undergo rearrangement reactions that involve shifting of substituents on the aromatic ring .

The biological activity of 2,3-difluorophenol has been explored in various contexts. It exhibits antimicrobial properties and has been investigated for potential use as an antifungal agent. Additionally, its derivatives have shown promise in inhibiting certain enzymes, making them candidates for pharmaceutical applications . The unique electronic structure provided by the fluorine substituents may contribute to its biological efficacy.

Several synthesis methods exist for producing 2,3-difluorophenol:

  • From 1,2-Difluorobenzene: This method involves hydroxylation of 1,2-difluorobenzene using strong oxidizing agents.
  • Direct Fluorination: The compound can be synthesized through electrophilic aromatic substitution by reacting phenol with fluorinating agents under controlled conditions.
  • Via O-Alkylation: Utilizing allyl bromide and poly(methyl hydrosiloxane) as raw materials allows for O-alkylation reactions to yield 2,3-difluorophenol .

2,3-Difluorophenol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against bacterial and fungal infections.
  • Chemical Intermediates: It serves as a building block in synthesizing more complex organic compounds.
  • Material Science: The compound is used in the development of polymers and other materials due to its unique properties imparted by fluorination .

Studies on the interactions of 2,3-difluorophenol with biological systems have highlighted its role in enzyme inhibition and potential toxicity profiles. Research indicates that the compound can interact with various biomolecules, affecting metabolic pathways and potentially leading to adverse effects at higher concentrations. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 2,3-difluorophenol. Here are some notable examples:

Compound NameStructureUnique Features
2-FluorophenolC6H5FOne fluorine atom; less acidic than 2,3-difluorophenol.
3-FluorophenolC6H5FSimilar reactivity; different substitution pattern affects properties.
2,4-DifluorophenolC6H4F2Different positioning of fluorines leads to distinct acidity and reactivity profiles.
PhenolC6H5OHNo fluorine substituents; serves as a baseline for comparison in acidity and reactivity.

The uniqueness of 2,3-difluorophenol lies in its specific arrangement of functional groups that enhance its acidity and reactivity compared to other similar compounds. The presence of two fluorine atoms positioned ortho to each other significantly influences its chemical behavior and biological activity.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.61%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (15.22%): Flammable solid [Danger Flammable solids];
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6418-38-8

Wikipedia

2,3-difluorophenol

Dates

Modify: 2023-08-15

Explore Compound Types